1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide
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Overview
Description
1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine moiety, and a dimethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions.
Attachment of the Dimethoxybenzenesulfonyl Group: This step involves sulfonylation reactions using suitable sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide
- 1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxylate
- 1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxylamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H31N3O6S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H31N3O6S/c1-27-17-5-6-18(28-2)19(14-17)30(25,26)23-8-3-4-16(15-23)20(24)21-7-9-22-10-12-29-13-11-22/h5-6,14,16H,3-4,7-13,15H2,1-2H3,(H,21,24) |
InChI Key |
CLLJQHDYHXVUDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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